Home > Products > Screening Compounds P52534 > 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide - 1351621-10-7

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide

Catalog Number: EVT-2801205
CAS Number: 1351621-10-7
Molecular Formula: C20H21N7O2
Molecular Weight: 391.435
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

Compound Description: (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide is a newly synthesized compound evaluated for its antifungal potential. [] Its structure was confirmed using spectroscopic tools and single-crystal X-ray analysis, revealing an (E)-configuration of the imine moiety. [] The compound exhibited promising in vitro antifungal activity against four different fungal strains. []

Relevance: Although not directly analogous to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide, this compound shares a key structural feature: the presence of a 1H-imidazol-1-yl group. [] This similarity suggests a potential link in terms of chemical properties and possible biological activity, despite differences in the overall molecular framework.

(S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Compound Description: (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide exists in various crystalline forms, including Form B. [] Form B has a distinctive X-ray powder pattern and can be used in pharmaceutical compositions. [] This compound has potential use in the treatment of cancer. []

Relevance: This compound shares the piperidine-4-carboxamide and pyrimidin-4-yl structural motifs with 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide. [] The presence of these common structural elements suggests a potential relationship in terms of their chemical and biological properties.

N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)

Compound Description: N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide, also known as MK-0974 or Telcagepant, is a potent and orally bioavailable antagonist of the calcitonin gene-related peptide (CGRP) receptor. [, , ] MK-0974 has shown effectiveness in treating migraine headaches. [, ] Studies indicate it is a selective antagonist with high affinity for human and rhesus CGRP receptors but much lower affinity for canine and rat receptors. [] Its oral bioavailability and ability to inhibit CGRP-induced dermal vasodilation make it a promising therapeutic candidate for migraine. [] In vitro studies using human coronary arteries suggest that Telcagepant is unlikely to induce coronary side effects under normal cardiovascular conditions. []

Relevance: MK-0974 shares the piperidine-1-carboxamide structural element with 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide. [, , ] Both compounds also contain fused heterocyclic rings, albeit with different structures. The shared piperidine moiety suggests a potential structural connection between these compounds.

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

Compound Description: N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, also known as SR141716 or Rimonabant, is a potent and selective antagonist for the CB1 cannabinoid receptor. [, ] Conformational analysis and pharmacophore modeling suggest that the N1 aromatic ring of SR141716 interacts with the CB1 receptor similarly to the alkyl side chain of cannabinoid agonists. [] Studies using SR141716 have contributed to understanding the structural basis of CB1 receptor antagonism and its potential therapeutic applications. [, ] It has been used in a precipitated withdrawal model of cannabinoid dependence. []

Relevance: This compound, like 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide, contains a piperidine-1-carboxamide group. [, ] This shared structural feature highlights a possible connection in terms of chemical behavior and potential interaction with biological targets, although their overall structures and pharmacological targets differ.

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

Compound Description: These derivatives are Biginelli dihydropyrimidines synthesized from 4-fluoro nitrobenzene and piperidine. [] They exhibit potential antimicrobial, antifungal, and antimalarial activity. []

Relevance: This class of compounds shares a core structure with 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide, featuring both a piperidine ring and a pyrimidine-5-carboxamide group. [] The structural similarity suggests these compounds might share some pharmacological properties despite differences in their substituents.

(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones

Compound Description: These compounds are synthesized via a base-catalyzed ring closure reaction from carboxamides derived from 3-chlorobenzo[b]thiophene-2-carbonyl chloride and 2-alkyl-2-aminopropanamides. []

Relevance: The 4,5-dihydro-1H-imidazol-5-one core in these compounds represents a structural motif found in a wide range of biologically active molecules, including some related to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide. [] The shared imidazole ring suggests a potential commonality in terms of chemical properties and possible pharmacological activity, despite differences in their overall structures.

1-(1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxy phenyl/4-chlorophenyl) ureas

Compound Description: This series of compounds are synthesized by condensing (phenyl carbamoyl) phosphoric acid dichlorides with a pyrazole-based synthon. [] The synthesis involves a multi-step process including deprotection and condensation reactions. []

Relevance: Although structurally distinct from 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide, these compounds highlight the frequent use of benzoxazole and pyrazole moieties in medicinal chemistry. [] The exploration of these related heterocycles offers valuable insights into structure-activity relationships relevant to drug design.

1-(2-(1H-benzo[d]imidazol-2-ylamino)ethyl)-3-p-tolylthiourea (7b) and 4-(1H-benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide (5d)

Compound Description: These two compounds are part of a series of thiourea and urea derivatives containing a benzimidazole group designed as potential anticancer agents. [] They exhibited higher cytotoxicity in the MCF-7 breast cancer cell line compared to the MDA-MB-231 cell line. [] Both compounds induced apoptosis in MCF-7 cells through caspase-3/7 activation. []

Relevance: These compounds offer structural insights relevant to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide due to the presence of the benzimidazole moiety. [] Benzimidazoles, structurally related to imidazoles, are frequently found in compounds with diverse biological activities, emphasizing the potential significance of this heterocycle in drug development.

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (27), 3-(2-methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea (64), and N-(3-methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide (150)

Compound Description: These three peptidomimetics were identified as potential inhibitors of Campylobacter concisus deoxycytidine triphosphate deaminase (dCTP deaminase), a key enzyme in pyrimidine synthesis. [] Dynamics simulations and physiology-based pharmacokinetics were used to assess their potential as therapeutic agents. []

Relevance: Although these peptidomimetics do not directly resemble 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide, they emphasize the potential of targeting pyrimidine metabolism for the development of novel antibacterial therapies. [] Their investigation highlights the importance of exploring diverse chemical classes for discovering new drugs.

1-(3-chlorophenyl)piperazine (mCPP)

Compound Description: 1-(3-chlorophenyl)piperazine, or mCPP, is a selective agonist for the 5-HT2C receptor. [] It induces yawning in rats, a behavior that is attenuated by a selective 5-HT2C receptor antagonist. []

Relevance: mCPP exemplifies the biological activity associated with piperazine derivatives, a structural feature also present in 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide. [] This shared moiety suggests potential for exploring the pharmacological properties of compounds containing this structural element.

N-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide (WAY100635)

Compound Description: N-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide, known as WAY100635, is a selective 5-HT1A receptor antagonist. [] It shows potent partial agonist activity at the mutant 5-HT1A-D116A receptor, which is primarily activated by synthetic ligands. []

Relevance: WAY100635 provides a relevant comparison point for 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide due to the presence of the piperazine group and its interaction with the serotonin receptor system. [] This highlights the role of piperazine derivatives in modulating important neurotransmitter systems, suggesting potential avenues for investigating the pharmacological effects of the target compound.

3-(piperidine-1-yl)propyl-4-amino-5-chloro-2-methoxybenzoate hydrochloride (RS-23597-190)

Compound Description: 3-(piperidine-1-yl)propyl-4-amino-5-chloro-2-methoxybenzoate hydrochloride (RS-23597-190) is a potent 5-HT4 receptor antagonist that also exhibits high affinity for sigma-1 binding sites, but not sigma-2 binding sites. [] This compound has been used in studies to investigate the relationship between serotonin and sigma receptors. []

Relevance: This compound shares the piperidine moiety with 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide. [] This structural similarity, coupled with its interaction with both serotonin and sigma receptors, emphasizes the potential of piperidine-containing compounds for modulating various neurotransmitter systems.

Relevance: Although not directly related to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide, JZL184 shares the piperidine-1-carboxylate group, highlighting the versatility of this structural element in drug design. [, ]

Properties

CAS Number

1351621-10-7

Product Name

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide

IUPAC Name

N-(2-carbamoylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide

Molecular Formula

C20H21N7O2

Molecular Weight

391.435

InChI

InChI=1S/C20H21N7O2/c21-19(28)15-3-1-2-4-16(15)25-20(29)14-5-8-26(9-6-14)17-11-18(24-12-23-17)27-10-7-22-13-27/h1-4,7,10-14H,5-6,8-9H2,(H2,21,28)(H,25,29)

InChI Key

LXWUVEVYWHZEOP-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N)C3=NC=NC(=C3)N4C=CN=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.